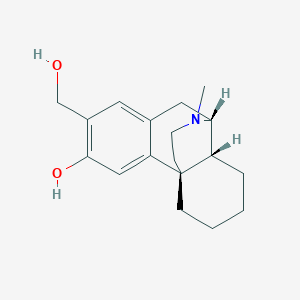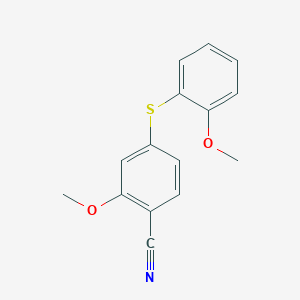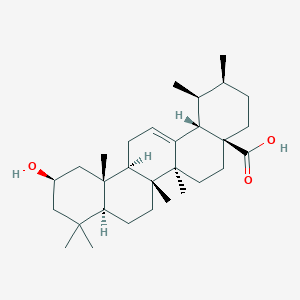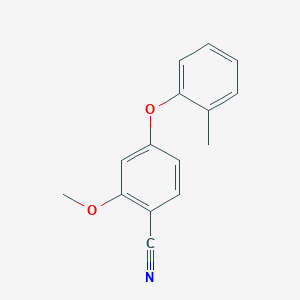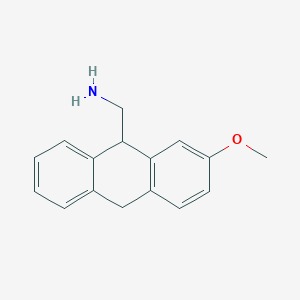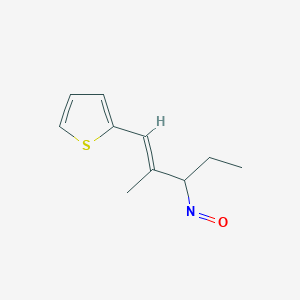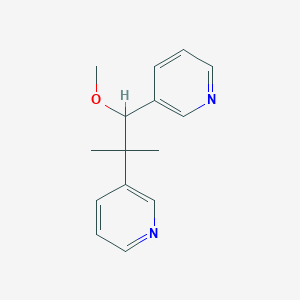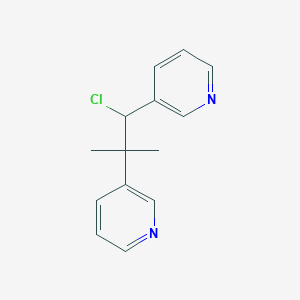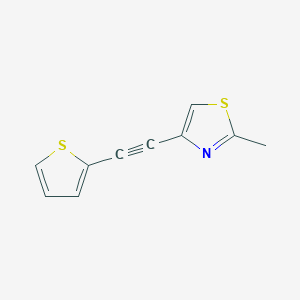
2-methyl-3-(pyridin-4-yl)-1H-indol-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-3-(pyridin-4-yl)-1H-indol-6-amine is a heterocyclic compound that features an indole core substituted with a methyl group at the 2-position, a pyridinyl group at the 3-position, and an amine group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(pyridin-4-yl)-1H-indol-6-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a mixture of 2-methyl-3-butyn-2-ol and 3-iodopyridine can be subjected to a palladium-catalyzed Sonogashira coupling reaction to form the desired indole derivative . The reaction typically requires a palladium catalyst, such as Pd(PPh3)2Cl2, and a copper co-catalyst, such as CuI, in a solvent like tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-3-(pyridin-4-yl)-1H-indol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxidized indole derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-methyl-3-(pyridin-4-yl)-1H-indol-6-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of novel materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 2-methyl-3-(pyridin-4-yl)-1H-indol-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol: A structurally similar compound with a butynyl group instead of an indole core.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring that exhibit similar biological activities.
Thiophene derivatives: Compounds with a thiophene ring that are used in similar applications.
Uniqueness
2-methyl-3-(pyridin-4-yl)-1H-indol-6-amine is unique due to its specific substitution pattern on the indole core, which imparts distinct chemical and biological properties. Its combination of a pyridinyl group and an amine group makes it a versatile scaffold for the development of novel bioactive compounds.
Propiedades
Fórmula molecular |
C14H13N3 |
|---|---|
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
2-methyl-3-pyridin-4-yl-1H-indol-6-amine |
InChI |
InChI=1S/C14H13N3/c1-9-14(10-4-6-16-7-5-10)12-3-2-11(15)8-13(12)17-9/h2-8,17H,15H2,1H3 |
Clave InChI |
AAIHLDQORIUJKB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(N1)C=C(C=C2)N)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



